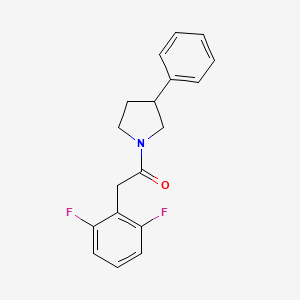

2-(2,6-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,6-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-16-7-4-8-17(20)15(16)11-18(22)21-10-9-14(12-21)13-5-2-1-3-6-13/h1-8,14H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVZKTUHBRUFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)CC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Difluorophenyl Group: This step often involves a halogenation reaction, where fluorine atoms are introduced to the phenyl ring.

Coupling Reactions: The final step involves coupling the difluorophenyl group with the pyrrolidinyl group under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens (chlorine, bromine) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds similar to 2-(2,6-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one exhibit significant antidepressant effects. A study demonstrated that derivatives of this compound could effectively modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in the treatment of depression .

Analgesic Properties

The compound has been investigated for its analgesic properties. In preclinical studies, it showed promise in reducing pain responses in animal models, suggesting potential as a new class of analgesics . Its mechanism may involve the modulation of pain pathways through interaction with specific receptors.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar compounds against neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease .

Cosmetic Applications

Research has also highlighted the use of this compound in cosmetic formulations. Its properties may contribute to skin hydration and anti-aging effects, making it a candidate for inclusion in topical products .

Table 1: Summary of Key Research Findings

Wirkmechanismus

The mechanism of action of 2-(2,6-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2,6-difluorophenyl)-1-(3-methylpyrrolidin-1-yl)ethan-1-one

- 2-(2,6-difluorophenyl)-1-(3-ethylpyrrolidin-1-yl)ethan-1-one

- 2-(2,6-difluorophenyl)-1-(3-propylpyrrolidin-1-yl)ethan-1-one

Uniqueness

2-(2,6-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biologische Aktivität

2-(2,6-Difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one, commonly referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound features a difluorophenyl group and a pyrrolidine moiety, which are known to enhance pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 301.3 g/mol |

| CAS Number | 2034571-58-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Although detailed pathways remain under investigation, initial studies suggest that it may act as a GPR120 agonist, promoting the secretion of GLP-1 in the gastrointestinal tract .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated derivatives have shown promising results against breast, colon, and lung cancer cells. The antiproliferative activity is often assessed using assays such as MTT or similar cytotoxicity tests .

Case Study:

A study evaluated the antiproliferative effects of related compounds on breast cancer cell lines (MCF-7). The highest activity was noted in derivatives with specific substitutions that enhanced their binding affinity to target receptors . While specific data for this compound is limited, the structural similarities suggest potential efficacy.

Neuropharmacological Effects

The pyrrolidine structure is often associated with neuroactive properties. Compounds in this class have been explored for their effects on neurotransmitter systems. Preliminary studies suggest that derivatives may influence dopamine and serotonin pathways, indicating potential use in treating neurological disorders.

Research Findings

Recent investigations into the synthesis and biological activity of related compounds have provided insights into their pharmacological profiles. For example:

- Synthesis: The synthesis typically involves multiple steps including cyclization and halogenation reactions to introduce the difluorophenyl group.

- Biological Evaluation: Various studies have reported on the cytotoxicity of similar compounds against cancer cell lines. For instance, certain derivatives showed IC50 values significantly lower than conventional chemotherapeutics like 5-fluorouracil .

Q & A

Q. What are the recommended methods for synthesizing 2-(2,6-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : Base the synthesis on analogous fluorinated pyrrolidine derivatives. For example, coupling 2,6-difluorophenylacetic acid with 3-phenylpyrrolidine via amide bond formation, followed by ketone activation using reagents like EDCI/HOBt .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to improve yield. Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 60–80°C for cyclization) and catalyst loading (e.g., Pd/C for hydrogenation steps) based on structural analogs .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent degradation. Monitor purity via periodic NMR or LC-MS analysis .

Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR : Use ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR to resolve pyrrolidine ring conformation and aryl group integration .

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients for purity assessment. Use high-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

Methodological Answer:

- Analog Design : Synthesize derivatives with modified fluorophenyl (e.g., mono- vs. di-substituted) or pyrrolidine groups (e.g., N-methylation). Compare antimicrobial or anticancer activity using standardized assays (e.g., MIC for bacteria, IC₅₀ in cancer cell lines) .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent electronegativity/logP with bioactivity .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across studies?

Methodological Answer:

- Experimental Controls : Replicate assays under identical conditions (e.g., cell line passage number, solvent/DMSO concentration). Validate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ values) and assess publication bias via funnel plots .

Q. How can in vitro and in vivo models be utilized to study the pharmacokinetics of this compound?

Methodological Answer:

Q. What computational approaches are suitable for predicting the environmental fate of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.